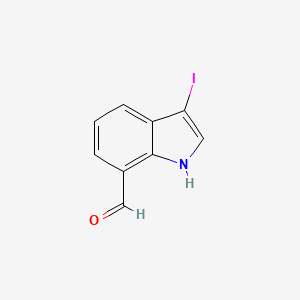

3-iodo-1H-indole-7-carbaldehyde

概要

説明

3-iodo-1H-indole-7-carbaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology and has attracted increasing attention in recent years due to its application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Synthesis Analysis

The synthesis of indole derivatives, including 3-iodo-1H-indole-7-carbaldehyde, has been a topic of interest in the chemical community . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Chemical Reactions Analysis

Indole derivatives, including 3-iodo-1H-indole-7-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . They can undergo C–C and C–N coupling reactions and reductions . For instance, indole-3-carbaldehyde has reactivity typical of aromatic aldehydes. It can easily be oxidized to indole-3-carboxylic acid .科学的研究の応用

Gold-catalyzed cycloisomerizations can prepare 1H-indole-2-carbaldehydes, which are structurally related to 3-iodo-1H-indole-7-carbaldehyde. These compounds are operationally simple to produce and have a wide range of applications in organic chemistry (Kothandaraman et al., 2011).

Synthesis methods for β-Carbolines from 2-Acyl-1-benzenesulfonyl-3-iodo-1H-indoles have been developed, demonstrating the versatility of these indole derivatives in chemical synthesis (Abbiati et al., 2004).

Indole-3-carbaldehyde, closely related to 3-iodo-1H-indole-7-carbaldehyde, shows significant activity as a lipoxygenase inhibitor and has anti-tumor, antimicrobial, and anti-inflammatory properties (Madan, 2020).

Radical cyclization techniques have been used to synthesize 1,2-fused indoles from 1-(ω-iodoalkyl)indole-3-carbaldehydes, indicating potential for innovative drug design and synthesis (Moody & Norton, 1995).

Spectroscopic and computational studies on 1H-Indole-3-Carbaldehyde have provided insights into its molecular structure, electronic properties, and potential applications in drug design and development (Fatima et al., 2022).

Studies have also focused on developing efficient synthesis methods for indole derivatives, showcasing the importance of indole structures in medicinal chemistry (Fawzy et al., 2018).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-iodo-1H-indole-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-8-4-11-9-6(5-12)2-1-3-7(8)9/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBMPDSUFAISPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=CN2)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-iodo-1H-indole-7-carbaldehyde | |

Synthesis routes and methods

Procedure details

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B596461.png)

![N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine](/img/structure/B596463.png)